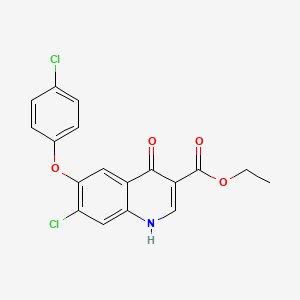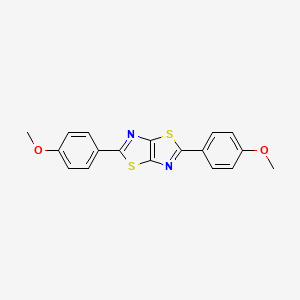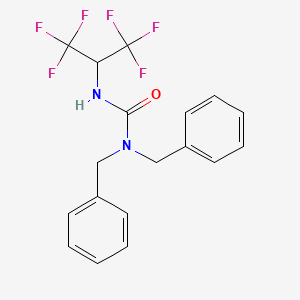![molecular formula C20H12BrN3 B3442070 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B3442070.png)
6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline
Overview
Description
6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the benzimidazoquinazoline family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann-type C-N coupling reaction followed by intramolecular cross-dehydrogenative coupling. This method yields the desired compound in moderate to good yields . The reaction conditions often involve the use of copper(I) iodide (CuI) as a catalyst, dimethylformamide (DMF) as a solvent, and elevated temperatures around 150°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and reduce costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other parts of the molecule.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline exerts its effects involves multiple pathways:
Comparison with Similar Compounds
6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline can be compared with other similar compounds in the benzimidazoquinazoline family:
Indolo[1,2-c]quinazoline: Known for its antimicrobial and anticancer activities, but with different structural features and biological targets.
Imidazo[1,2-c]quinazoline: Exhibits similar antimicrobial properties but may have different pharmacokinetic profiles and mechanisms of action.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(2-bromophenyl)benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQPKVTEAGDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]](/img/structure/B3442003.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide](/img/structure/B3442006.png)
![N-[4-(aminosulfonyl)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B3442022.png)
![2,4,6-trimethyl-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B3442033.png)
![4-(4-cyclohexyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3442041.png)
![1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B3442048.png)
![ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3442055.png)

![1-Naphthalen-1-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B3442063.png)
![4-benzyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B3442064.png)
![2-mercapto-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3442078.png)


![3-[(4-Chlorophenyl)methylsulfanyl]-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile](/img/structure/B3442107.png)
